N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, featuring a triazolopyrimidine core with phenyl and nitrobenzamide substituents, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazonoyl halides and alkyl carbothioates in the presence of a base like triethylamine.
Introduction of phenyl groups: Phenyl substituents can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using phenylboronic acids or phenyl halides.
Nitration of benzamide: The nitro group can be introduced by nitration of the benzamide moiety using a mixture of concentrated nitric and sulfuric acids.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that further contribute to its cytotoxic effects .
Comparison with Similar Compounds
N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but lacks the nitrobenzamide substituent, resulting in different biological activities and chemical properties.
1,2,4-Triazole derivatives: These compounds have a similar triazole ring but differ in their additional substituents and overall structure, affecting their biological activities and applications.
The uniqueness of N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-NITROBENZAMIDE lies in its specific combination of substituents, which confer unique chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C24H18N6O3 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C24H18N6O3/c31-22(18-12-7-13-19(14-18)30(32)33)26-23-27-24-25-20(16-8-3-1-4-9-16)15-21(29(24)28-23)17-10-5-2-6-11-17/h1-15,21H,(H2,25,26,27,28,31) |
InChI Key |
NKCZYSJETQYJNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.